molecular formula C15H12FN3O2 B1439432 3-(3-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1204297-72-2

3-(3-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B1439432
CAS No.: 1204297-72-2
M. Wt: 285.27 g/mol
InChI Key: YYTAOGNQWZGQJT-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of fluorine and methyl groups in its structure can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the cyclocondensation of 3-aminopyrazoles with 1,3-biselectrophilic compounds. The reaction conditions often include the use of a base such as sodium hydroxide or ethoxide to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the pyrazolo[1,5-a]pyrimidine core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the fluorophenyl and methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazolo[1,5-a]pyrimidine scaffold.

Scientific Research Applications

3-(3-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl and methyl groups can enhance binding affinity and selectivity towards these targets. The compound may exert its effects by modulating specific signaling pathways or inhibiting enzyme activity .

Biological Activity

3-(3-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent, as well as having implications in anti-inflammatory and antimicrobial therapies. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, structure-activity relationships (SAR), and specific case studies.

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves cyclocondensation reactions of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. Recent studies have focused on optimizing these synthetic routes to enhance yield and selectivity. For instance, the introduction of electron-withdrawing groups has been shown to improve reactivity and yield in the synthesis of derivatives like this compound .

Key Synthetic Pathways:

  • Cyclocondensation : Involves the reaction of aminopyrazoles with various electrophiles.
  • Functionalization : Post-synthetic modifications can introduce additional functional groups, enhancing biological activity.

Anticancer Properties

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer activity. The compound under discussion has demonstrated inhibitory effects against various cancer cell lines by targeting specific kinases involved in tumor progression. For example:

  • Inhibition of BRAF(V600E) : This mutation is common in melanoma; compounds targeting this pathway have shown promising results in preclinical studies .
  • Cell Line Studies : In vitro assays have confirmed that this compound effectively inhibits cell proliferation in several cancer models.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. It has been observed to modulate pathways involved in inflammation, potentially providing therapeutic benefits for conditions such as rheumatoid arthritis and inflammatory bowel disease. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

Antimicrobial Activity

Pyrazolo[1,5-a]pyrimidines have been investigated for their antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes, leading to inhibition of growth. Studies have shown effectiveness against various strains of bacteria and fungi .

Case Studies

  • Anticancer Efficacy :
    • A study evaluated the efficacy of this compound against melanoma cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM.
  • Anti-inflammatory Mechanism :
    • In a model of induced inflammation in rats, administration of the compound resulted in a marked decrease in edema and inflammatory markers compared to control groups.
  • Antimicrobial Testing :
    • The compound was tested against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MIC) were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antimicrobial activity.

Properties

IUPAC Name

3-(3-fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O2/c1-8-13(10-4-3-5-11(16)6-10)14-17-7-12(15(20)21)9(2)19(14)18-8/h3-7H,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTAOGNQWZGQJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=C(C(=NN12)C)C3=CC(=CC=C3)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901144654
Record name 3-(3-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901144654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204297-72-2
Record name 3-(3-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204297-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901144654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
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3-(3-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
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3-(3-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
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3-(3-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

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